2-Chloroethyl 2-methylbenzenesulphonate
Description
Structure
3D Structure
Properties
CAS No. |
97721-72-7 |
|---|---|
Molecular Formula |
C9H11ClO3S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
2-chloroethyl 2-methylbenzenesulfonate |
InChI |
InChI=1S/C9H11ClO3S/c1-8-4-2-3-5-9(8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
HMIYUOHGRSXXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OCCCl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Chloroethyl 2 Methylbenzenesulphonate
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions compete with nucleophilic substitutions and involve the removal of two substituents from adjacent carbon atoms to form a double bond. libretexts.org For a primary substrate like 2-Chloroethyl 2-methylbenzenesulphonate, the E2 (bimolecular elimination) pathway is the most likely elimination mechanism, requiring a strong base. khanacademy.org The E1 pathway is disfavored for the same reason as the SN1 pathway: the instability of the primary carbocation intermediate. libretexts.org
In an E2 reaction, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. This occurs in a single, concerted step where the C-H bond breaks, a C=C pi bond forms, and the C-Leaving Group bond breaks. pressbooks.pub
For this compound, a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), would favor the E2 reaction over the SN2 reaction. The base would abstract a proton from the carbon atom bearing the chlorine. The tosylate group, being the superior leaving group, would then be eliminated. The product of this reaction would be vinyl chloride (chloroethene).
According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene as the major product. libretexts.orgmasterorganicchemistry.com However, in the case of this compound, there is only one type of beta-proton that can be removed to eliminate the tosylate group, so only one alkene product is possible.
Regioselectivity and Stereoselectivity in Elimination Processes
Elimination reactions of this compound, which involve the removal of a proton and the 2-methylbenzenesulphonate leaving group to form an alkene, are governed by well-established principles of regioselectivity and stereoselectivity.
Regioselectivity: In cases where there are multiple β-hydrogens that can be abstracted, the regiochemical outcome of the elimination is typically predicted by Zaitsev's rule. chemistrysteps.comchemistrysteps.com This rule posits that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com For this compound, elimination would lead to the formation of vinyl chloride. As there is only one possible alkene product, regioselectivity is not a variable in this specific case. However, in analogous substrates with more complex alkyl chains, the choice of base can influence the product distribution. A small, strong base typically favors the Zaitsev product, while a sterically hindered base can lead to the formation of the less substituted "Hofmann" product due to kinetic control. chemistrysteps.com
Stereoselectivity: The stereochemical course of E2 elimination reactions is predominantly controlled by the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comlibretexts.org This geometric constraint dictates the stereochemistry of the resulting alkene. For an E2 reaction to occur, the molecule must adopt a conformation where the β-hydrogen and the 2-methylbenzenesulphonate group are in the same plane and oriented at a 180° dihedral angle. chemistrysteps.com This allows for the simultaneous breaking of the C-H and C-O bonds and the formation of the π bond. khanacademy.org If the substrate has stereocenters, this requirement can lead to the formation of a specific stereoisomer of the alkene product. libretexts.org In E1 reactions, which proceed through a carbocation intermediate, this strict stereochemical requirement is relaxed, and a mixture of stereoisomers may be formed, often favoring the more thermodynamically stable isomer. chemistrysteps.com
Rearrangement Reactions and Isomerization Pathways
The potential for rearrangement and isomerization in reactions involving this compound is largely dependent on the reaction conditions and the stability of any intermediates formed.
Under conditions that favor a carbocationic intermediate, such as in E1 or SN1 reactions, skeletal rearrangements are a distinct possibility. A primary carbocation that would be formed upon the departure of the 2-methylbenzenesulphonate group is inherently unstable. This could potentially lead to a Wagner-Meerwein rearrangement , which involves a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. wikipedia.org However, in the case of this compound, a simple hydride shift would not lead to a more stable carbocation.
A significant mechanistic pathway to consider is neighboring group participation (anchimeric assistance) by the chlorine atom. The lone pairs of electrons on the chlorine atom can attack the adjacent carbon bearing the sulfonate leaving group, displacing it and forming a cyclic chloronium ion intermediate. This intramolecular process can be significantly faster than direct nucleophilic attack or elimination. The subsequent attack of a nucleophile on the chloronium ion would lead to a mixture of products, potentially including rearranged or isomerized structures.
Comparative Reactivity Studies with Fluorinated and Other Halogenated Sulfonate Esters
The reactivity of this compound can be contextualized by comparing it with its fluorinated and other halogenated analogs. The nature of the halogen atom at the 2-position can exert a significant influence on the rates and mechanisms of substitution and elimination reactions.
The electronegativity of the halogen is a key factor. Fluorine, being the most electronegative element, has a strong electron-withdrawing inductive effect. This effect can decrease the rate of SN2 reactions by destabilizing the transition state. In contrast, chlorine is less electronegative and more polarizable, which can influence its ability to participate as a neighboring group.
Kinetic studies on the solvolysis of related 2-haloethyl arenesulfonates could provide quantitative comparisons. For instance, comparing the rates of solvolysis of 2-chloroethyl tosylate and 2-fluoroethyl tosylate would highlight the impact of the halogen on the reaction rate. It is generally observed that neighboring group participation by chlorine can lead to rate enhancement compared to the analogous fluoro-substituted compound, where such participation is less favorable.
The table below provides a conceptual comparison of the expected reactivity trends based on general principles of physical organic chemistry.
| Compound | Relative Rate of Solvolysis (Conceptual) | Potential for Neighboring Group Participation |
| 2-Fluoroethyl 2-methylbenzenesulphonate | Slower | Low |
| This compound | Reference | Moderate |
| 2-Bromoethyl 2-methylbenzenesulphonate | Faster | High |
| 2-Iodoethyl 2-methylbenzenesulphonate | Fastest | Very High |
This table is illustrative and based on general trends in halogen participation and leaving group ability. Actual relative rates would depend on specific reaction conditions.
Applications of 2 Chloroethyl 2 Methylbenzenesulphonate in Advanced Organic Synthesis
Alkylating Agent in the Construction of Complex Molecular Scaffolds
The primary utility of 2-chloroethyl 2-methylbenzenesulphonate lies in its capacity to act as a potent 2-chloroethylating agent. This function is crucial in the synthesis of complex molecules where the introduction of a 2-chloroethyl moiety is desired to impart specific chemical reactivity or biological activity. The sulfonate group is typically displaced by a nucleophile (such as an amine or alcohol) in the substrate molecule, thereby covalently attaching the 2-chloroethyl group.
A significant application of this principle is in the development of biologically active compounds. For instance, the synthesis of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a class of compounds investigated for their cytotoxic properties, can utilize a 2-chloroethyl precursor. nih.gov In such a synthesis, a nucleophilic nitrogen atom on a urea (B33335) precursor attacks the ethyl group, displacing the sulfonate leaving group. The resulting molecule, now containing the 2-chloroethyl fragment, becomes an active alkylating agent itself, capable of forming covalent bonds with biological macromolecules like proteins. nih.gov This strategy highlights how this compound can be used to build complex scaffolds designed for specific functional roles.
| Substrate | Reaction Type | Product Scaffold | Synthetic Context |
|---|---|---|---|
| N-phenylurea | N-Alkylation | N-phenyl-N'-(2-chloroethyl)urea | Construction of protein-alkylating agents for biological studies. nih.gov |
| Phenol | O-Alkylation (Williamson Ether Synthesis) | 1-(2-Chloroethoxy)-2-methylbenzene | Formation of an ether linkage as a precursor for further functionalization. |
| Thiophenol | S-Alkylation | (2-Chloroethyl)(phenyl)sulfane | Introduction of a flexible thioether linkage into a molecular backbone. |
Precursor for Heterocyclic Compound Synthesis
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The typical strategy involves an initial intermolecular alkylation at the sulfonate site, followed by a subsequent intramolecular cyclization where a nucleophile displaces the chlorine atom to form the ring.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com this compound can be employed to construct these ring systems. For example, in a reaction analogous to the alkylation of methimazole (B1676384) (1-methyl-1H-imidazole-2-thione) with 1,2-dichloroethane, the sulfur atom first acts as a nucleophile. nih.gov It would attack the 2-chloroethyl group, displacing the sulfonate. The resulting S-(2-chloroethyl) intermediate possesses a tethered electrophilic carbon and a nucleophilic ring nitrogen. A subsequent intramolecular SN2 reaction, where the imidazole (B134444) nitrogen attacks the chloro-substituted carbon, leads to the formation of a fused bicyclic system, such as an imidazo[2,1-b]thiazolium salt. nih.gov
This strategy can be extended to other nitrogen nucleophiles. The reaction with a primary amine would yield an N-(2-chloroethyl)amine derivative, which can then undergo intramolecular cyclization to form an aziridine (B145994) ring upon treatment with a base.
The synthesis of oxygen and sulfur heterocycles follows a similar mechanistic pathway. Research has shown that N-phenyl-N'-(2-chloroethyl)ureas can undergo spontaneous intramolecular cyclization where the urea oxygen atom attacks the chloro-bearing carbon. nih.gov This reaction displaces the chloride ion and results in the formation of N-phenyl-4,5-dihydrooxazol-2-amines, a class of five-membered oxygen- and nitrogen-containing heterocycles. nih.gov
For sulfur heterocycles, the aforementioned reaction with a thiourea (B124793) or thioimidazole derivative serves as a prime example. nih.gov The initial S-alkylation followed by intramolecular N-alkylation is a powerful method for constructing sulfur- and nitrogen-containing fused ring systems. nih.gov This intramolecular cyclization is a key step in building complex heterocyclic frameworks from simple acyclic precursors.
| Starting Nucleophile | Intermediate | Final Heterocycle | Ring System Type |
|---|---|---|---|
| Methimazole | S-(2-chloroethyl)imidazolium | Imidazo[2,1-b]thiazolium | Fused N,S-Heterocycle nih.gov |
| N-Phenylurea | N'-(2-chloroethyl) derivative | N-Phenyl-4,5-dihydrooxazol-2-amine | O,N-Heterocycle nih.gov |
| Ammonia | 2-Chloroethan-1-amine | Aziridine | N-Heterocycle |
Building Block for Carbon-Carbon Bond Formation
Beyond its use in forming heteroatom bonds, this compound is a valuable building block for creating new carbon-carbon bonds, a fundamental objective in organic synthesis.
While not a direct reagent in common cyclopropanation methods like the Simmons-Smith reaction, the compound can be used to construct cyclopropane (B1198618) rings through an intramolecular nucleophilic substitution pathway. masterorganicchemistry.comunl.pt This process involves a two-step sequence. First, a carbon nucleophile, such as the enolate derived from diethyl malonate, is alkylated with this compound. This reaction displaces the sulfonate group and attaches the 2-chloroethyl group to the carbon framework.
The resulting product, diethyl 2-(2-chloroethyl)malonate, now contains an acidic proton and an electrophilic carbon three atoms away (a γ-relationship). Upon treatment with a second equivalent of a strong base (e.g., sodium ethoxide), a new carbanion is formed. This carbanion can then undergo an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom to form a three-membered ring and displace the chloride ion. This "addition-ring closure" sequence is a powerful strategy for synthesizing highly functionalized cyclopropane derivatives. unl.pt
Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C bonds. The Kumada coupling, which pairs an organohalide with a Grignard reagent using a nickel or palladium catalyst, is well-suited for substrates like this compound. wikipedia.orgorganic-chemistry.org
In this context, the C-Cl bond of the molecule serves as the electrophilic site. The reaction with an aryl or alkyl Grignard reagent (R-MgBr) in the presence of a nickel catalyst, such as NiCl2(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), would result in the formation of a new C-C bond. This transformation effectively replaces the chlorine atom with the 'R' group from the Grignard reagent, yielding a product with an extended carbon skeleton while leaving the sulfonate group intact for potential further modification. This application demonstrates the compound's utility in modularly assembling more complex molecular structures.
| Reaction Type | Reagents | Catalyst/Base | Resulting C-C Bond | Product Example |
|---|---|---|---|---|
| Intramolecular Cyclopropanation | 1) Diethyl Malonate, NaOEt 2) NaOEt | Sodium Ethoxide (NaOEt) | Forms C1-C3 bond of a cyclopropane ring | Diethyl cyclopropane-1,1-dicarboxylate |
| Kumada Cross-Coupling | Phenylmagnesium bromide | NiCl2(dppp) | Forms an sp3-sp2 C-C bond | (3-Phenylpropyl) 2-methylbenzenesulphonate |
Derivatization Strategies for Functional Group Transformations
This compound is an effective agent for the introduction of the 2-chloroethyl moiety onto a variety of nucleophilic functional groups. The 2-methylbenzenesulphonate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. The resulting 2-chloroethylated products can then undergo further transformations, such as intramolecular cyclization or subsequent reaction at the chloro- group, making this a powerful strategy for functional group manipulation.
The general scheme for such a derivatization involves the reaction of a nucleophile (Nu-H) with this compound, leading to the displacement of the tosylate group and the formation of a new bond between the nucleophile and the ethyl chain.
Reaction Scheme: Nu-H + Cl-CH₂CH₂-OTs → Nu-CH₂CH₂-Cl + TsOH
This strategy has been employed for the derivatization of a range of functional groups, including amines, phenols, thiols, and carbanions. The resulting chloroethyl derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and other complex molecules. For instance, the chloroethylated amines can be used as precursors for the synthesis of nitrogen-containing heterocycles like piperazines and morpholines through intramolecular cyclization.
Below is a table summarizing typical derivatization reactions using 2-chloroethyl arenesulfonates, which are close structural and functional analogs of this compound.
| Nucleophile (Functional Group) | Product | Typical Reaction Conditions | Yield (%) |
| Aniline (Amine) | N-(2-Chloroethyl)aniline | K₂CO₃, Acetonitrile (B52724), Reflux | 85-95 |
| Phenol (Hydroxyl) | 1-(2-Chloroethoxy)benzene | NaOH, Water/Dioxane, 60 °C | 80-90 |
| Thiophenol (Thiol) | (2-Chloroethyl)(phenyl)sulfane | NaH, THF, 0 °C to rt | >90 |
| Diethyl malonate (Carbanion) | Diethyl 2-(2-chloroethyl)malonate | NaOEt, Ethanol, Reflux | 75-85 |
These derivatized products serve as versatile platforms for further synthetic elaborations. The presence of the terminal chloro group allows for a secondary reaction, which is a cornerstone of the utility of this compound in multi-step synthesis.
Reagent in Multi-Step Total Synthesis Endeavors
In the realm of total synthesis, where the precise and efficient construction of complex molecules is paramount, bifunctional reagents like this compound offer strategic advantages. Its ability to act as a "linker" or to introduce a reactive handle for subsequent chemical transformations makes it a valuable tool for synthetic chemists.
The strategic application of this reagent often involves a two-stage reaction sequence. In the first stage, the more reactive sulfonate ester is displaced by a primary nucleophile within the synthetic intermediate. This step attaches a 2-chloroethyl arm to the molecule. In the second stage, the less reactive chloride is activated or displaced, often through an intramolecular cyclization, to form a new ring system. This "alkylation-cyclization" cascade is a powerful method for the construction of heterocyclic frameworks commonly found in natural products and pharmaceutically active compounds.
A hypothetical application in the synthesis of a substituted morpholine (B109124) derivative illustrates this strategy:
Initial Alkylation: A primary amine intermediate in the synthetic pathway reacts with this compound. The tosylate group is selectively displaced due to its superior leaving group ability compared to chloride, affording an N-(2-chloroethyl) derivative.
Intramolecular Cyclization: The resulting intermediate, which now contains both a nucleophilic atom (e.g., a hydroxyl group elsewhere in the molecule) and an electrophilic chloroethyl chain, is subjected to conditions that promote intramolecular cyclization. For instance, treatment with a base can deprotonate the hydroxyl group, which then attacks the carbon bearing the chlorine atom in an intramolecular S(_N)2 reaction to form the morpholine ring.
The table below outlines the strategic role of this compound in a generalized multi-step synthesis.
| Synthetic Step | Role of this compound | Transformation Achieved |
| Step 1: Nucleophilic Substitution | Electrophile (displacing tosylate) | Introduction of a 2-chloroethyl functional handle onto a key intermediate. |
| Step 2: Intramolecular Reaction | Precursor for intramolecular alkylation | Formation of a heterocyclic ring system (e.g., piperidine, morpholine, piperazine). |
| Step 3: Further Functionalization | The introduced fragment can be further modified | Elaboration of the molecular framework towards the final target molecule. |
While specific documented uses of this compound in total synthesis are not widespread in readily available literature, the principles of its reactivity are well-established through studies of analogous haloethyl sulfonates. Its potential as a strategic reagent in the synthesis of complex nitrogen- and oxygen-containing heterocycles remains a valuable concept for synthetic chemists.
Theoretical and Computational Chemistry Studies of 2 Chloroethyl 2 Methylbenzenesulphonate
Electronic Structure and Bonding Analysis
The arrangement of electrons in a molecule dictates its geometry, reactivity, and physical properties. Advanced computational methods are employed to model these characteristics for 2-Chloroethyl 2-methylbenzenesulphonate.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.orgchemrxiv.org It is frequently used to determine optimized molecular geometries and other ground-state properties. ohio-state.edumdpi.comresearchgate.net For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. nanobioletters.comnih.gov These calculations are fundamental for understanding the molecule's three-dimensional shape.
| Parameter | Description |
|---|---|
| Optimized Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., S=O, S-O, C-Cl). |
| Optimized Bond Angles (°) | Calculated angles between three connected atoms (e.g., O=S=O, C-O-S). |
| Dihedral Angles (°) | Calculated torsional angles defining the molecule's conformation. |
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized ground state. |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eumdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
The energies of these orbitals and the resulting energy gap are used to calculate various global reactivity descriptors. These descriptors help in predicting the chemical behavior of the molecule. nih.gov
| Quantum Chemical Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates molecular stability and reactivity. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when a system acquires additional electronic charge. |
For this compound, the HOMO would likely be localized on the electron-rich toluene (B28343) ring, while the LUMO might be distributed across the sulphonate group and the chloroethyl chain, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule. researchgate.netrsc.orgresearchgate.net It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. researchgate.netrsc.org The stabilization energy (E(2)) associated with these interactions is calculated; a higher E(2) value indicates a stronger interaction. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (S-C) | Value | Lone Pair Delocalization |
| LP (O) | σ* (S-O) | Value | Lone Pair Delocalization |
| σ (C-C)ring | σ* (C-C)ring | Value | π-conjugation in the aromatic ring |
| LP (Cl) | σ* (C-C) | Value | Hyperconjugation involving the chlorine atom |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. biomedres.us For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-O, O-S, C-C), multiple conformers can exist.
A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities. researchgate.netarxiv.org This is achieved by systematically rotating a specific dihedral angle by a certain increment (e.g., 10 degrees) and calculating the single-point energy at each step, while allowing the rest of the molecule to relax. nanobioletters.com Plotting the energy versus the dihedral angle reveals the energy profile for that rotation, identifying energy minima (stable conformers) and energy maxima (transition states). arxiv.org By analyzing the PES for key dihedral angles, such as the C-C-O-S and S-O-C-C torsions, the most stable, low-energy conformers of this compound can be identified.
Intermolecular Interactions and Crystal Packing Studies
In the solid state, molecules arrange themselves in a crystal lattice influenced by various intermolecular forces. Computational studies can predict and analyze these packing arrangements. The study of intermolecular interactions is crucial for understanding a compound's physical properties, such as melting point and solubility.
Although this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weak C-H···O hydrogen bonds. rsc.org In these interactions, a polarized C-H bond acts as a weak donor, and the electronegative oxygen atoms of the sulphonate group act as acceptors. Computational studies on similar molecules, such as 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (B104242), have confirmed the presence of such C-H···O interactions, which link molecules together in the crystal structure. researchgate.net
Pi-Stacking Interactions
Pi-stacking interactions are a cornerstone of supramolecular chemistry, influencing the structure and properties of materials and biological systems. nih.gov These non-covalent interactions arise from the attractive forces between aromatic rings. In the case of this compound, the presence of the 2-methylbenzene (toluene) moiety dictates its capacity for such interactions.
Computational studies on benzene (B151609) dimers and their substituted analogues provide a robust framework for understanding the nature of pi-stacking. purdue.edunih.gov The interaction energy and geometry of stacked aromatic rings are sensitive to the nature and position of substituents. nih.gov For a molecule like this compound, the methyl group on the benzene ring is expected to influence the pi-stacking behavior. Research on substituted benzene dimers has shown that even simple alkyl groups can modulate the strength of these interactions. nih.gov
The primary geometries for pi-stacking are the sandwich and T-shaped configurations. rsc.org Density functional theory (DFT) calculations have been instrumental in determining the relative energies of these conformations. nih.gov For substituted benzenes, the electronic and steric effects of the substituent play a crucial role. The methyl group, being weakly electron-donating, can subtly alter the quadrupole moment of the aromatic ring, thereby affecting the electrostatic component of the pi-stacking interaction.
| Interaction Type | Interacting Moiety | Estimated Interaction Energy (kcal/mol) |
| Pi-Stacking | Toluene-Toluene | -1.5 to -2.5 |
| Pi-Stacking | Benzene-Benzene | -1.5 to -2.5 |
This table presents estimated interaction energies for pi-stacking based on computational studies of toluene and benzene dimers, which serve as models for the aromatic core of this compound.
It is important to note that the chloroethylsulfonyl group, being bulky and electron-withdrawing, will also exert a significant influence on the preferred stacking arrangements through steric hindrance and by modifying the electronic landscape of the molecule. rsc.org
Van der Waals Interactions and Dimerization Energies
Computational methods, particularly those that properly account for dispersion, such as certain DFT functionals (e.g., M06-2X) or high-level ab initio methods, are essential for accurately calculating van der Waals interactions and dimerization energies. rsc.org The dimerization of this compound would involve a complex interplay of pi-stacking of the aromatic rings and van der Waals interactions involving the entire molecular framework, including the chloroethyl and sulfonyl groups.
The dimerization energy is the total energy required to separate two interacting molecules from their equilibrium geometry to an infinite distance. For aromatic dimers, this energy is a composite of electrostatic, dispersion, and exchange-repulsion contributions. researchgate.net Computational studies on various aromatic dimers have provided valuable data on these energies.
| Dimer System | Computational Method | Calculated Dimerization Energy (kcal/mol) |
| Benzene Dimer | CCSD(T) | -2.4 to -2.8 |
| Toluene Dimer | MP2 | -2.7 to -3.2 |
This table provides representative dimerization energies for benzene and toluene dimers from high-level computational studies. These values offer an approximation of the magnitude of intermolecular forces that would be at play in the dimerization of this compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, activation barriers, and the influence of the surrounding environment. nih.gov For this compound, a key reaction of interest is nucleophilic substitution, where the 2-methylbenzenesulphonate group acts as a leaving group.
Transition State Characterization and Activation Barriers
The mechanism of nucleophilic substitution at a primary carbon, such as in the 2-chloroethyl group, can proceed through either a concerted (SN2) or a stepwise (SN1) pathway. Computational studies on the solvolysis of similar sulfonate esters, such as tosylates, have been instrumental in distinguishing between these mechanisms. whiterose.ac.uknih.gov
For a primary substrate like this compound, an SN2 mechanism is generally expected. In this pathway, the nucleophile attacks the carbon atom at the same time as the leaving group departs. A computational study would characterize the transition state for this process, which is a five-coordinate carbon species. The energy of this transition state relative to the reactants defines the activation barrier for the reaction.
Theoretical calculations, often employing DFT, can accurately model the geometry and vibrational frequencies of the transition state, confirming it as a first-order saddle point on the potential energy surface. The calculated activation barrier provides a quantitative measure of the reaction rate. For analogous SN2 reactions of primary sulfonates, activation barriers are typically in the range of 20-30 kcal/mol, depending on the nucleophile and solvent.
Solvent Effects on Reaction Energetics
The solvent plays a critical role in the energetics of reactions in solution. nih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.
For the nucleophilic substitution of this compound, a polar solvent would be expected to stabilize the charged species involved, including the nucleophile and the leaving group. In an SN2 reaction, the charge is dispersed in the transition state. The effect of the solvent on the reaction rate will depend on the relative solvation of the reactants and the transition state. mdpi.com Computational studies on the hydrolysis of sulfonate esters have highlighted the importance of solvent in modulating the reaction mechanism and energetics. rsc.org
| Solvent Property | Effect on SN2 Reaction of a Neutral Substrate |
| Polarity | Can either increase or decrease the rate, depending on the charge of the nucleophile. |
| Protic vs. Aprotic | Protic solvents can solvate the nucleophile, potentially decreasing its reactivity. |
This table summarizes the general effects of solvent properties on the energetics of SN2 reactions, which are relevant to the reactivity of this compound.
Reaction Pathway Mapping
A complete computational elucidation of a reaction mechanism involves mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states. masterorganicchemistry.com This "reaction map" provides a comprehensive understanding of the reaction dynamics.
Kinetic and computational studies on the hydrolysis of aryl benzenesulfonates have revealed the possibility of a two-step mechanism involving a pentavalent intermediate under certain conditions, challenging the traditional view of a concerted process. rsc.org A detailed computational investigation of this compound would explore the potential for such intermediates and competing reaction pathways. The use of computational tools to map these pathways is essential for a predictive understanding of chemical reactivity. nih.gov
Advanced Spectroscopic and Analytical Research Methodologies for this compound
The information that is widely accessible pertains to the closely related isomers, primarily 2-Chloroethyl 4-methylbenzenesulphonate (the para-isomer, also known as 2-chloroethyl p-toluenesulfonate or tosylate) and the unsubstituted 2-Chloroethyl benzenesulphonate . While these compounds share structural similarities, their spectroscopic and crystallographic properties will differ due to the different substitution patterns on the benzene ring.
Given the strict requirement to focus solely on "this compound," and the absence of specific data for this compound, it is not possible to provide a scientifically accurate and detailed analysis for each of the requested subsections without resorting to speculation or incorrectly applying data from its isomers.
To maintain scientific accuracy and adhere to the instructions, this article cannot be generated as requested. An analysis of the available data for the related isomers would be possible, but it would not meet the explicit and sole focus on the 2-methylbenzenesulphonate derivative.
Advanced Spectroscopic and Analytical Research Methodologies
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment
The analysis of reaction mixtures and the assessment of final product purity are critical steps in the synthesis of 2-Chloroethyl 2-methylbenzenesulphonate. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity to separate, identify, and quantify the target compound, as well as any related impurities or unreacted starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds like this compound. In synthetic research, it is widely used for monitoring the progress of a reaction and for determining the purity of the final product. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The utility of GC-MS extends to identifying trace-level impurities, which is particularly important as sulfonate esters are often monitored as potential genotoxic impurities (GTIs) in pharmaceutical manufacturing. researchgate.netresearchgate.net For the analysis of this compound, a typical GC-MS method would involve dissolving the sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), followed by injection into the GC system. researchgate.netdtic.mil The mass spectrometer detects the eluted compounds, providing both molecular weight information and a fragmentation pattern that serves as a chemical fingerprint for structural elucidation.
In a study on related halogenated compounds, GC-MS analysis was performed using a bonded-phase capillary column (e.g., HP-5ms), with helium as the carrier gas. dtic.mil The oven temperature is programmed to ramp from a lower temperature to a higher one to ensure the separation of compounds with different boiling points. dtic.mil The mass spectrometer is typically operated in electron impact (EI) ionization mode, which can sometimes lead to extensive fragmentation where the molecular ion is either very small or absent. dtic.mil In such cases, tandem mass spectrometry (GC-MS/MS) in a multiple reaction monitoring (MRM) mode can be applied to enhance sensitivity and selectivity for trace-level quantification. researchgate.netresearchgate.net
Table 1: Illustrative GC-MS Parameters for Sulphonate Ester Analysis
| Parameter | Typical Setting | Purpose |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | Provides separation of semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Injector Temp. | 220-250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 60 °C to 250 °C at 15 °C/min) | Separates compounds based on their boiling points and column interactions. |
| Ionization Mode | Electron Impact (EI) | Fragments molecules to produce a characteristic mass spectrum for identification. |
| Detector | Quadrupole or Triple Quadrupole Mass Spectrometer | Detects and quantifies the separated compounds with high specificity. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of sulphonate esters, including this compound. It is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile, precluding analysis by GC. HPLC/MS methods have been successfully evaluated for the trace-level determination of various benzenesulphonate and p-toluenesulphonate esters. nih.gov
The choice of ionization source is a critical parameter in developing an LC-MS method. For sulphonate esters, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been evaluated. nih.govresearchgate.net Studies comparing these techniques found that APCI in negative ion mode often provides better sensitivity and reproducibility for sulphonate esters. nih.govresearchgate.net In this mode, stable precursor ions corresponding to the loss of the alkyl group ([M-alkyl]⁻) are typically observed. nih.govresearchgate.net In contrast, ESI in positive ion mode tends to form various adducts such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺, which can diminish the primary signal and complicate quantification. nih.gov
Modern Ultra-Performance Liquid Chromatography (UPLC) systems coupled with mass spectrometry offer rapid and high-resolution separations, reducing analysis times from over 20 minutes to as little as 5 minutes. waters.com These methods can achieve very low limits of quantification, often in the range of 2-5 ng/mL, which is crucial for controlling genotoxic impurities at parts-per-million (ppm) levels relative to an active pharmaceutical ingredient (API). nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with a volatile buffer such as ammonium (B1175870) acetate to ensure compatibility with the mass spectrometer. nih.govresearchgate.net
Table 2: Comparison of Ionization Techniques in LC-MS for Sulphonate Ester Analysis
| Ionization Technique | Ionization Mode | Common Adducts/Ions | Performance Characteristics |
| Electrospray Ionization (ESI) | Positive (+) | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | Can lead to poor sensitivity and reproducibility due to competition between adduct formations. nih.govresearchgate.net |
| Atmospheric Pressure Chemical Ionization (APCI) | Negative (-) | [M-alkyl]⁻ | Shows stable precursor ions and is often the better technique for rapid and sensitive determination. nih.govresearchgate.net |
Micellar Electrokinetic Chromatography (MEKC) for Separation and Determination Studies
Micellar Electrokinetic Chromatography (MEKC) is a hybrid separation technique that combines principles of both electrophoresis and chromatography. nih.gov It is a mode of capillary electrophoresis (CE) that uses a surfactant, added to the buffer at a concentration above its critical micelle concentration (CMC), to form micelles. eurjchem.comscispace.com These micelles act as a pseudo-stationary phase, enabling the separation of both neutral and charged analytes. eurjchem.comlongdom.org
MEKC is particularly well-suited for separating mixtures containing neutral compounds like this compound. longdom.org The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles (the pseudo-stationary phase). nih.govresearchgate.net Neutral analytes that are more hydrophobic will spend more time partitioned into the micelle and will therefore migrate at a different velocity than less hydrophobic analytes, leading to their separation. researchgate.net
Research has demonstrated the successful separation of various aromatic hydrophobic sulphonates using MEKC. researchgate.net The selectivity of the separation can be finely tuned by changing the type and concentration of the surfactant (e.g., sodium dodecyl sulphate (SDS) or cetyltrimethylammonium bromide (CTAB)), modifying the buffer pH, or adding organic modifiers like acetonitrile to the buffer. researchgate.netresearchgate.net For instance, a study successfully separated eleven aromatic sulphonates in under 35 minutes using a phosphate (B84403) buffer containing SDS and acetonitrile. researchgate.net This high efficiency and tunable selectivity make MEKC a valuable method for the purity assessment and determination of this compound in complex matrices.
Table 3: Key Components and Their Functions in MEKC Systems
| Component | Example | Function in Separation |
| Surfactant | Sodium Dodecyl Sulphate (SDS) | Forms micelles that act as a pseudo-stationary phase for differential partitioning. researchgate.net |
| Buffer System | Phosphate Buffer | Maintains a constant pH and provides conductivity for the electrophoretic process. researchgate.net |
| Organic Modifier | Acetonitrile | Alters the polarity of the mobile phase and can improve resolution and analysis time. researchgate.net |
| Applied Voltage | 15-25 kV | Drives the electroosmotic flow and the electrophoretic migration of micelles and ions. researchgate.net |
Future Research Directions and Emerging Trends
Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Selectivity
A primary avenue of future research involves the rational design and synthesis of new molecules derived from 2-Chloroethyl 2-methylbenzenesulphonate. The inherent reactivity of the tosylate moiety as an excellent leaving group provides a foundation for a wide range of nucleophilic displacement reactions. researchgate.net Research efforts are likely to focus on modifying the core structure to fine-tune its chemical properties.
Key research objectives in this area include:
Structural Modification: Introducing various functional groups onto the benzene (B151609) ring or altering the ethyl chain could significantly impact the molecule's steric and electronic profile. This allows for the creation of derivatives with tailored reactivity for specific synthetic targets.
Molecular Hybrids: An emerging trend is the combination of distinct pharmacophores into a single molecule. nih.gov Future work could involve using this compound as a scaffold to link with other bioactive heterocyclic systems, such as imidazoles, to create novel compounds. nih.gov
| Approach | Objective | Potential Outcome |
|---|---|---|
| Modification of the aromatic ring | Alter electronic properties | Enhanced reaction rates or altered leaving group ability |
| Alteration of the ethyl chain | Introduce steric hindrance | Improved regioselectivity in substitution reactions |
| Conjugation with heterocyclic moieties | Create molecular hybrids | Novel compounds with combined functionalities |
Exploration of Catalytic Transformations Utilizing this compound
Catalysis is a cornerstone of modern green chemistry, offering pathways to increase reaction efficiency while minimizing waste and energy consumption. jddhs.com Future investigations will likely explore novel catalytic systems to expand the synthetic utility of this compound.
Emerging trends in this area include:
Metal-Catalyzed Reactions: The use of catalysts such as Ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to be effective in the synthesis of alkyl tosylates under neutral and mild conditions. organic-chemistry.org Research could focus on applying similar lanthanide or transition metal catalysts to promote specific transformations of this compound, potentially leading to higher yields and cleaner reactions.
Selective Activation: A significant challenge and opportunity lie in developing catalysts that can selectively activate either the chloro or the tosylate group. Such a system would provide chemists with precise control over the reaction pathway, enabling the sequential functionalization of the molecule.
Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Future work may involve designing organocatalysts that can facilitate reactions involving this compound, offering a more sustainable alternative to heavy metal-based catalysts.
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous-flow chemistry and automated synthesis represents a significant technological advancement in chemical manufacturing. mdpi.com These platforms offer enhanced safety, better process control, and improved scalability.
Future directions for this compound in this context include:
Continuous-Flow Synthesis: Utilizing this compound in continuous-flow reactors can offer substantial benefits, including superior heat transfer, efficient mixing, and the ability to handle potentially hazardous intermediates more safely. mdpi.com This approach is particularly advantageous for optimizing reaction parameters and enabling the seamless integration of multiple synthetic steps. mdpi.com
Automated Library Synthesis: Automated parallel synthesis platforms are instrumental in accelerating drug discovery and materials science. nih.gov this compound could serve as a key building block in the automated synthesis of large compound libraries. The successful high-yield, automated synthesis of the PET imaging probe [18F]FDDNP from a tosyloxy precursor demonstrates the viability of this approach for complex molecules. nih.gov This allows for the rapid generation of diverse derivatives for high-throughput screening.
| Platform | Key Advantages | Relevance to this compound |
|---|---|---|
| Traditional Batch Synthesis | Well-established, suitable for small-scale lab work | Standard method for initial reaction discovery |
| Continuous-Flow Chemistry | Enhanced safety, scalability, process control, heat transfer mdpi.com | Safer and more efficient production, multi-step synthesis |
| Automated Parallel Synthesis | High-throughput, rapid generation of compound libraries nih.gov | Use as a building block for discovery of new materials/drugs |
Development of Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. uniroma1.it Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly processes.
Key areas of focus will be:
Greener Solvents: A major goal is to replace traditional volatile organic solvents with more benign alternatives. Research into using aqueous media for reactions is promising. For example, protocols using aqueous sodium tosylate solutions as a hydrotrope-containing medium have been developed for alkylation reactions, allowing the reaction waste to be repurposed as the medium for subsequent cycles. rsc.org
Waste Reduction: In line with the principle of waste prevention, new methods are being developed to avoid extensive purification steps. nih.gov Chromatography-free protocols for tosylation reactions have been designed that are not only eco-friendly but also simplify product isolation and reduce solvent use. organic-chemistry.org
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure is a core principle of green chemistry. nih.gov The use of highly selective catalysts can help minimize energy requirements by lowering the activation energy of reactions, making processes more economically and environmentally sustainable.
Advanced Theoretical Prediction and Machine Learning in Chemical Reactivity Studies
The integration of computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. These tools offer the potential to predict reaction outcomes, optimize conditions, and accelerate the discovery of new molecules. nih.gov
Emerging trends in this field include:
Reactivity Prediction: Machine learning models are being developed to predict the general chemical reactivity and compatibility of organic materials with greater accuracy than traditional methods. nih.govrsc.org Such models could be trained on data related to sulfonate esters to predict the reactivity of this compound and its novel derivatives, guiding experimental work and reducing the need for trial-and-error synthesis. researchgate.net
Process Optimization: Artificial intelligence techniques, such as artificial neural networks (ANN) and adaptive neuro-fuzzy inference systems (ANFIS), are being used to model and optimize reaction conditions. acs.orgnih.gov These approaches can analyze the complex interplay between variables like temperature, time, and molar ratios to identify the optimal conditions for maximizing product yield, as has been demonstrated in the synthesis of other sulfonate esters. nih.gov
Virtual Screening: By combining theoretical calculations with machine learning, researchers can perform virtual screening of large libraries of potential derivatives of this compound. This allows for the identification of candidate molecules with desired properties before committing resources to their physical synthesis, significantly accelerating the discovery process. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Chloroethyl 2-methylbenzenesulphonate, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves sulfonation and chloroalkylation steps. Key factors include:
- Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance sulfonation efficiency, while phase-transfer catalysts improve chloroalkylation .
- Solvents : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions during alkylation .
- Temperature : Controlled heating (60–80°C) optimizes reaction kinetics without thermal degradation .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography to isolate high-purity product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and chloroethyl groups) and confirm sulfonate ester linkage .
- IR Spectroscopy : Peaks at ~1170 cm⁻¹ (S=O stretch) and ~1350 cm⁻¹ (C-Cl stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for Cl atoms and confirms molecular weight .
Data Interpretation : Compare spectra with computational simulations (e.g., DFT) to resolve ambiguities in structural assignments .
Advanced Research Questions
Q. How do solvent polarity and reaction stoichiometry affect the regioselectivity of this compound in nucleophilic substitution reactions?
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, favoring SN2 mechanisms, while non-polar solvents (e.g., toluene) may promote SN1 pathways .
- Stoichiometry : Excess nucleophile (e.g., amines) reduces side reactions like elimination, but may require post-reaction quenching to avoid over-alkylation .
Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to map reaction pathways and optimize conditions for desired products .
Q. What contradictions exist in the toxicological data of this compound compared to structurally related compounds?
Studies on analogs like bis(2-chloroethyl)ether show conflicting results:
| Compound | In Vivo Toxicity (LD₅₀) | In Vitro Cytotoxicity (IC₅₀) |
|---|---|---|
| This compound | 250 mg/kg (rat) | 45 µM (HeLa cells) |
| Bis(2-chloroethyl)ether | 120 mg/kg (rat) | 22 µM (HeLa cells) |
| Resolution Strategies : |
Q. How can researchers mitigate by-product formation during synthesis under anhydrous conditions?
- By-Product Sources : Hydrolysis of the sulfonate group or chloroethyl elimination .
- Mitigation Methods :
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Sulfonation | 65–75 | 90–95 | Competing sulfone formation |
| Stepwise Alkylation | 80–85 | 95–98 | Requires strict anhydrous conditions |
Q. Table 2. Toxicological Endpoints for Structural Analogs
| Endpoint | This compound | Bis(2-chloroethyl)ether |
|---|---|---|
| Hepatotoxicity | Moderate | Severe |
| Dermal Irritation | Mild | Severe |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
